molecular formula C8H3ClF3NO B1530387 4-Chloro-2-(trifluoromethoxy)benzonitrile CAS No. 1261878-30-1

4-Chloro-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1530387
CAS No.: 1261878-30-1
M. Wt: 221.56 g/mol
InChI Key: XEFYDORSLPFPCY-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a chlorobenzonitrile precursor. One common method involves the reaction of 4-chlorobenzonitrile with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzonitrile depends on its specific application and the molecular targets involvedFor example, the nitrile group can form interactions with enzymes or receptors, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both a chloro group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Biological Activity

4-Chloro-2-(trifluoromethoxy)benzonitrile (CAS No. 1261878-30-1) is an organic compound characterized by a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of this compound is C8H3ClF3NO, with a molecular weight of approximately 223.56 g/mol. Its structure includes:

  • Chloro Group : Enhances reactivity and potential interactions with biological targets.
  • Trifluoromethoxy Group : Increases lipophilicity and metabolic stability.
  • Nitrile Group : Can participate in hydrogen bonding and other interactions with enzymes.

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets. The nitrile group may form interactions with enzymes or receptors, while the trifluoromethoxy group enhances the compound's overall pharmacological profile by increasing its lipophilicity, thereby improving absorption and distribution in biological systems.

Biological Activity Studies

Research has indicated that derivatives of this compound exhibit various biological activities, including:

  • Anticancer Activity : Some studies have evaluated the cytotoxic effects of similar compounds against cancer cell lines, indicating potential for use in cancer therapy.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes like cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation respectively.

Case Study: Enzyme Inhibition

A study on related compounds demonstrated that derivatives exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one derivative showed an IC50 value of 10.4 μM against AChE, indicating promising potential for treating conditions like Alzheimer's disease.

CompoundTarget EnzymeIC50 (μM)
Derivative AAChE10.4
Derivative BBChE7.7
Derivative CCOX-2Moderate

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds similar to this compound. The presence of electron-withdrawing groups like trifluoromethoxy significantly enhances biological activity by improving binding affinity to target proteins.

Summary of Findings

  • Inhibition of Cholinesterases : Compounds with similar structures have shown varying degrees of inhibition against AChE and BChE, which are crucial for cognitive function.
  • Anti-inflammatory Properties : Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes.

Properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFYDORSLPFPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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